molecular formula C15H17N3O4 B2830933 N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide CAS No. 1111490-51-7

N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide

Cat. No. B2830933
M. Wt: 303.318
InChI Key: VKMZITLEUHHPJQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide , often referred to as CCNE-MNA , is a synthetic organic compound. It belongs to the class of acetamides and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and agriculture.



Synthesis Analysis

The synthesis of CCNE-MNA involves several steps. While there are variations in the literature, a common approach includes the following:




  • Starting Materials : The synthesis begins with commercially available starting materials, such as 5-methyl-2-nitrophenol and 1-cyano-1-cyclopropylethylamine .




  • Etherification : The 5-methyl-2-nitrophenol undergoes etherification with chloroacetic acid to form the corresponding 5-methyl-2-nitrophenoxyacetic acid .




  • Amide Formation : The amide linkage is then formed by reacting the 5-methyl-2-nitrophenoxyacetic acid with 1-cyano-1-cyclopropylethylamine .




  • Purification : The resulting CCNE-MNA is purified through recrystallization or column chromatography.





Molecular Structure Analysis

CCNE-MNA has the following molecular structure:
!Molecular Structure



Chemical Reactions Analysis

CCNE-MNA exhibits interesting reactivity. It can participate in hydrolysis reactions , yielding the corresponding carboxylic acid and amine. Additionally, it may undergo nucleophilic substitution reactions at the cyano group.



Physical And Chemical Properties Analysis


  • Physical State : CCNE-MNA is typically a white crystalline solid .

  • Melting Point : The compound melts at approximately X°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone and ethanol .

  • Stability : CCNE-MNA is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. However, caution should be exercised during handling.

  • Environmental Impact : CCNE-MNA’s environmental fate and impact require further investigation.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate CCNE-MNA’s potential as an anti-inflammatory agent, anticancer drug, or insecticide.

  • Formulation : Develop suitable formulations for practical applications.

  • Safety Assessment : Conduct comprehensive safety studies to assess its risk profile.


: Reference 1
: Reference 2
: Reference 3


properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-3-6-12(18(20)21)13(7-10)22-8-14(19)17-15(2,9-16)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMZITLEUHHPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-(5-methyl-2-nitrophenoxy)acetamide

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